Ethyl 4-amino-2-piperidin-1-yl-1,3-thiazole-5-carboxylate
Overview
Description
Ethyl 4-amino-2-piperidin-1-yl-1,3-thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring, a piperidine ring, and an ethyl ester group. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of both the thiazole and piperidine rings contributes to its biological activity and makes it a valuable scaffold for drug development.
Mechanism of Action
Target of Action
Ethyl 4-amino-2-piperidin-1-yl-1,3-thiazole-5-carboxylate is a complex compound that likely interacts with multiple targetsIt’s known that piperidine derivatives, which this compound contains, are present in more than twenty classes of pharmaceuticals . Thiazole, another component of the compound, is also found in many potent biologically active compounds .
Mode of Action
Piperidine derivatives have been shown to have significant roles in the pharmaceutical industry . Similarly, thiazole derivatives have been reported to have diverse biological activities . The compound likely interacts with its targets, leading to changes in cellular processes.
Biochemical Pathways
It’s known that piperidine and thiazole derivatives can affect a wide range of biochemical pathways .
Result of Action
It’s known that piperidine and thiazole derivatives can have a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-2-piperidin-1-yl-1,3-thiazole-5-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable electrophile.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-2-piperidin-1-yl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the thiazole or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or piperidine rings.
Scientific Research Applications
Ethyl 4-amino-2-piperidin-1-yl-1,3-thiazole-5-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound serves as a scaffold for the development of new drugs, particularly those targeting neurological and infectious diseases.
Biological Studies: It is used in studies to understand the biological activity of thiazole and piperidine derivatives.
Pharmaceutical Research: The compound is investigated for its potential therapeutic effects and pharmacokinetic properties.
Comparison with Similar Compounds
Ethyl 4-amino-2-piperidin-1-yl-1,3-thiazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-amino-2-morpholin-1-yl-1,3-thiazole-5-carboxylate: This compound has a morpholine ring instead of a piperidine ring, which may alter its biological activity.
Ethyl 4-amino-2-piperazin-1-yl-1,3-thiazole-5-carboxylate: The presence of a piperazine ring can lead to different pharmacological properties.
Ethyl 4-amino-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxylate: The pyrrolidine ring provides a different steric and electronic environment, affecting the compound’s interactions with biological targets.
The uniqueness of this compound lies in its specific combination of the thiazole and piperidine rings, which can result in distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
ethyl 4-amino-2-piperidin-1-yl-1,3-thiazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-2-16-10(15)8-9(12)13-11(17-8)14-6-4-3-5-7-14/h2-7,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JARUTHJSPLCYEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2CCCCC2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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